4-fluoro-3-nitro-N-phenylaniline
Description
Properties
Molecular Formula |
C12H9FN2O2 |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
4-fluoro-3-nitro-N-phenylaniline |
InChI |
InChI=1S/C12H9FN2O2/c13-11-7-6-10(8-12(11)15(16)17)14-9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
DFQSBKBZUNCYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 4-fluoro-3-nitro-N-phenylaniline and related compounds:
Key Observations:
- Electron-Withdrawing Effects: The nitro (-NO₂) and fluoro (-F) groups in this compound create a strong electron-deficient aromatic ring, reducing basicity compared to unsubstituted N-phenylaniline. This contrasts with 4-bromo-N-phenylaniline, where bromine’s weaker electron-withdrawing effect results in higher reactivity in electrophilic substitutions .
- Steric and Solubility Differences: The N-phenyl group increases steric hindrance and may reduce solubility in polar solvents compared to 4-fluoro-3-nitroaniline (PFNA), which lacks this substituent .
Preparation Methods
Reaction Mechanism and Conditions
The primary industrial method involves reacting 4-fluoro-3-nitroaniline with excess aniline under high-temperature conditions (140–150°C) (US3959377A). Key parameters include:
-
Molar ratio : Aniline to 4-fluoro-3-nitroaniline ≥ 5:1.
-
Temperature : 140–150°C for 24–26 hours.
-
Solvent : Excess aniline acts as both reactant and solvent.
Competing side reactions (e.g., oxidation or resin formation) are minimized at elevated temperatures, favoring the desired NAS pathway.
Isolation and Purification
Post-reaction, the product is recovered via:
Table 1: Optimization of NAS Reaction
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Aniline ratio (mol:mol) | 5:1–8:1 | 58–63 | 95–98 |
| Reaction time (h) | 24–26 | 58–63 | 95–98 |
| Temperature (°C) | 140–150 | 58–63 | 95–98 |
Synthesis of 4-Fluoro-3-Nitroaniline Precursor
Nitration of p-Fluoroaniline
The precursor 4-fluoro-3-nitroaniline is synthesized via nitration of p-fluoroaniline under anhydrous conditions (US3586719A):
Table 2: Nitration Efficiency
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| H₂SO₄ ratio (mol:mol) | 1:6.8 | 73 |
| Temperature (°C) | 3–10 | 73 |
Palladium-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
An alternative route employs Pd-catalyzed coupling of 4-fluoro-3-nitrochlorobenzene with aniline derivatives (PMC7237815):
-
Catalyst : Pd(dba)₂ with BINAP ligand.
-
Base : Cs₂CO₃ or KOtBu.
-
Solvent : THF or toluene at 80–100°C.
Table 3: Catalytic Amination Performance
| Catalyst System | Yield (%) | Pd Residual (ppm) |
|---|---|---|
| Pd(dba)₂/BINAP | 85–90 | <50 |
| Pd(OAc)₂/Xantphos | 75–80 | <100 |
Comparative Analysis of Methods
Table 4: Method Advantages and Limitations
| Method | Pros | Cons |
|---|---|---|
| NAS | High yield, scalable | High energy input, excess aniline use |
| Buchwald-Hartwig | Mild conditions, precise control | Costly catalysts, Pd contamination |
Industrial-Scale Considerations
-
Cost efficiency : NAS is preferred for large-scale production due to lower catalyst costs.
-
Environmental impact : Pd-based methods require rigorous metal recovery systems.
-
Purity requirements : Acidic workup in NAS ensures ≥95% purity for pharmaceutical use.
Emerging Techniques
Recent advances include photoinduced C–N coupling (RSC publication) , which avoids metal catalysts but remains experimental for this substrate.
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